molecular formula C7H9F5OS B12557181 Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester CAS No. 160598-75-4

Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester

Cat. No.: B12557181
CAS No.: 160598-75-4
M. Wt: 236.20 g/mol
InChI Key: KHEUHEBTOQSOSU-UHFFFAOYSA-N
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Description

Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is a chemical compound with the molecular formula C7H9F5OS and a molecular weight of 236.203 g/mol . This compound is known for its unique structure, which includes a thioacetic acid moiety and a pentafluoropentyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester typically involves the reaction of thioacetic acid with 4,4,5,5,5-pentafluoropentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

Thioacetic acid+4,4,5,5,5-pentafluoropentanolThioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester+Water\text{Thioacetic acid} + \text{4,4,5,5,5-pentafluoropentanol} \rightarrow \text{this compound} + \text{Water} Thioacetic acid+4,4,5,5,5-pentafluoropentanol→Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester+Water

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to the corresponding thiol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid: A simpler analog without the pentafluoropentyl group.

    4,4,5,5,5-pentafluoropentanol: The alcohol precursor used in the synthesis of the ester.

    Thioacetic acid S-methyl ester: Another thioester with a different alkyl group.

Uniqueness

Thioacetic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is unique due to the presence of the pentafluoropentyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

160598-75-4

Molecular Formula

C7H9F5OS

Molecular Weight

236.20 g/mol

IUPAC Name

S-(4,4,5,5,5-pentafluoropentyl) ethanethioate

InChI

InChI=1S/C7H9F5OS/c1-5(13)14-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3

InChI Key

KHEUHEBTOQSOSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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